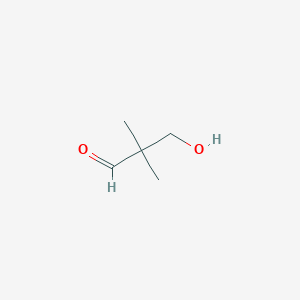

3-Hydroxy-2,2-dimethylpropanal

Overview

Description

Preparation Methods

Classical Alkaline Catalysis

Reaction Mechanism and Historical Context

The classical synthesis of HPA involves the base-catalyzed cross-aldol condensation of IBA and FA. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) facilitate the deprotonation of IBA, generating an enolate ion that reacts with FA to form HPA . The reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of FA, followed by proton transfer and elimination of water .

Key Reaction Steps:

-

Deprotonation of IBA:

-

Nucleophilic addition to FA:

-

Protonation and product formation:

Industrial Challenges

Traditional alkaline methods face limitations such as:

-

High catalyst loading : Requires stoichiometric amounts of base, generating corrosive wastewater .

-

Side reactions : Over-condensation produces neopentyl glycol (NPG) and Tishchenko esters (ET), reducing HPA selectivity .

-

Energy-intensive purification : Separation of HPA from by-products demands complex distillation protocols .

Phase-Transfer Catalysis (PTC)

Batch System Optimization

Recent advances employ polymer-supported poly(ethylene glycol) (PEG 600-PS) as a heterogeneous phase-transfer catalyst. This system enhances mass transfer between organic (IBA) and aqueous (FA + K₂CO₃) phases, improving reaction efficiency .

Agitation Speed and Mass Transfer

Agitation at 600 rpm eliminates mass transfer limitations, achieving 98% IBA conversion and 95% HPA selectivity . Lower speeds (<400 rpm) reduce interfacial contact, while excessive agitation (>800 rpm) causes emulsion instability .

Table 1: Effect of Agitation Speed on HPA Synthesis (40°C, 2 h)

| Agitation Speed (rpm) | IBA Conversion (%) | HPA Selectivity (%) |

|---|---|---|

| 400 | 72 | 88 |

| 600 | 98 | 95 |

| 800 | 98 | 93 |

| Catalyst (mol%) | IBA Conversion (%) | HPA Selectivity (%) |

|---|---|---|

| 0.1 | 65 | 90 |

| 0.25 | 82 | 92 |

| 0.5 | 98 | 95 |

| 1.0 | 98 | 94 |

Temperature and Selectivity Trade-offs

Elevating temperature from 25°C to 60°C increases IBA conversion from 45% to 98% but reduces HPA selectivity from 99% to 85% due to accelerated by-product formation .

Table 3: Temperature-Dependent Performance

| Temperature (°C) | IBA Conversion (%) | HPA Selectivity (%) |

|---|---|---|

| 25 | 45 | 99 |

| 40 | 98 | 95 |

| 60 | 98 | 85 |

Continuous Flow Reactor Design

Switching from batch to continuous flow reactors (CFRs) enhances scalability. A fixed-bed reactor with PEG 600-PS achieves steady-state HPA production (98% conversion, 95% selectivity) over 6 hours without catalyst deactivation . CFRs minimize thermal gradients and by-product accumulation, making them ideal for industrial deployment .

Side Reactions and By-Product Formation

Neopentyl Glycol (NPG) Formation

Excess FA or prolonged reaction times drive HPA dimerization to NPG:

NPG concentrations correlate inversely with HPA selectivity, peaking at 12% under suboptimal conditions .

Tishchenko Ester (ET) Formation

Base-catalyzed disproportionation of HPA yields ET, a diester derivative:

ET formation is suppressed below 40°C but reaches 8% at 60°C .

Comparative Analysis of Synthesis Methods

Table 4: Classical vs. PTC Methods

| Parameter | Classical Alkaline | PTC with PEG 600-PS |

|---|---|---|

| Catalyst Recovery | Not feasible | 100% retention |

| By-Product Formation | 15–20% | 5–8% |

| Reaction Time (h) | 4–6 | 2 |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Chemical Reactions Analysis

Acid-Catalyzed Dimerization

Under acidic conditions, 3-hydroxy-2,2-dimethylpropanal undergoes reversible dimerization to form a 1,3-dioxane structure. X-ray crystallography confirms the dimer adopts a cis chair conformation with two independent molecules in the asymmetric unit . Hydrogen bonding between hydroxyl and ether oxygen atoms stabilizes the dimeric structure .

Key Features of Dimerization

| Parameter | Details |

|---|---|

| Conditions | Acidic media (e.g., HCl, H₂SO₄) |

| Product | 1,3-Dioxane dimer (C₁₀H₂₀O₄) |

| Reversibility | Dimer decomposes to monomer upon melting (~30–33°C) |

Tetramer Formation

Prolonged exposure to acidic conditions drives further condensation of the dimer into a tetramer. This reaction is industrially significant, as tetramer formation complicates purification processes during synthesis .

Thermal Decomposition

The dimer undergoes thermal dissociation into the monomeric form when heated above its melting point. This process mimics anhydrous acid-catalyzed acetal hydrolysis, initiated by intermolecular hydrogen transfer .

Thermal Stability Data

| Property | Value |

|---|---|

| Melting Point | 30–33°C (dimer) |

| Decomposition Pathway | Dimer → Monomer (+ trace oligomers) |

Structural and Mechanistic Insights

-

Hydrogen Bonding : Dimer stability arises from O–H···O interactions between hydroxyl and ether groups .

-

Steric Effects : Bulky tert-butyl groups hinder nucleophilic attacks at the α-carbon, reducing reactivity in substitution reactions compared to less hindered analogs .

Industrial Implications

The propensity for dimerization necessitates strict control of pH during synthesis and storage. Industrial protocols employ azeotropic distillation with entrainers (e.g., 1-butanol) to concentrate aqueous solutions while minimizing oligomer formation .

Optimized Concentration Parameters

| Parameter | Industrial Setup |

|---|---|

| Catalyst | Dibutyltin oxide or CaCl₂ |

| Yield | >99% isobutyraldehyde conversion |

| Selectivity | >98% hydroxypivalaldehyde |

Scientific Research Applications

Synthesis and Mechanism of Action

3-Hydroxy-2,2-dimethylpropanal can be synthesized through the hydroxymethylation of isobutyraldehyde in the presence of a base such as potassium carbonate. Its mechanism of action involves its ability to participate in various chemical reactions due to the presence of hydroxyl and aldehyde functional groups, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can be utilized for:

- Oxidation to produce 3-hydroxy-2,2-dimethylpropanoic acid.

- Reduction to yield 3-hydroxy-2,2-dimethylpropanol.

- Substitution reactions leading to various derivatives depending on the reagents used .

Biology

In biological research, this compound is used as a building block for synthesizing biologically active compounds such as enzyme inhibitors and receptor modulators. It has been involved in the preparation of chiral cyanohydrins which are crucial for developing therapeutic agents .

Medicine

Recent studies have explored the potential of this compound in treating metabolic disorders and cancer. For instance, derivatives synthesized from this compound have shown selective inhibition of colon cancer cell proliferation with IC values ranging from 0.12 mg/mL to 0.81 mg/mL . The compounds demonstrated specific action on cancerous cells without affecting normal cells, suggesting a targeted therapeutic potential .

Industry

In industrial applications, this compound is utilized for producing polymers and resins. Its role as a precursor in the synthesis of fine chemicals further highlights its versatility in various manufacturing processes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for pharmaceuticals | Used in oxidation and reduction reactions |

| Biology | Building block for enzyme inhibitors | Important for synthesizing chiral cyanohydrins |

| Medicine | Potential therapeutic agent | Inhibits colon cancer cell proliferation (IC = 0.12 - 0.81 mg/mL) |

| Industry | Production of polymers and resins | Key precursor in fine chemical synthesis |

Case Studies

-

Colon Cancer Research :

A recent study focused on synthesizing derivatives from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate that selectively inhibit colon cancer cell proliferation. The study found that certain compounds exhibited significant apoptotic activity against HCT-116 cells while sparing non-cancerous HEK-293 cells, indicating their potential for targeted cancer therapy . -

Synthesis of Biologically Active Compounds :

Research demonstrated that modifications of this compound led to the development of new compounds with enhanced biological activity against various targets, showcasing its utility in drug discovery and development processes .

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-dimethylpropanal involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and aldehyde functional groups. These functional groups allow it to act as a versatile intermediate in organic synthesis, facilitating the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Hydroxy-2,2-dimethylpropanal

- Synonyms: Hydroxypivalaldehyde, 2,2-Dimethyl-3-hydroxypropionaldehyde .

- CAS No.: 597-31-9

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol .

Physical Properties :

- Boiling Point : 204.4°C (at 760 mmHg) .

- Density : 0.964 g/cm³ .

- Appearance : Liquid (exact physical state varies by purity and storage conditions).

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-3-Hydroxy-2,2-dimethylpropanoate Derivatives

Key Modifications :

- Structural Features : Incorporation of a 4-chlorophenyl group and ester/amide functional groups .

- Synthetic Routes: Derived via saponification, hydrazinolysis, or coupling with amines/amino acid esters .

Comparison with this compound :

- Enhanced Bioactivity : The chlorophenyl group improves target binding and selectivity .

- Safety : Derivatives show reduced off-target toxicity compared to the parent aldehyde, which has broader irritation hazards .

Phenanthrene-Based Tylophorine Derivatives (PBTs)

Structural Features :

- Core Structure: Phenanthrene ring substituted with hydroxy, methoxy, and prolinol/valinol groups .

Comparison :

- Structural Divergence : Unlike this compound, PBTs lack an aldehyde group but share hydroxy and dimethyl motifs.

- Mechanistic Difference : PBTs likely interact with DNA or microtubules, whereas this compound derivatives target HDAC pathways .

2,2-Dimethylpropane-1,3-diol

Oxidation Product :

- This compound is synthesized via oxidation of 2,2-dimethylpropane-1,3-diol, yielding only 6% under optimized conditions .

Comparison :

- Reactivity : The aldehyde group in this compound increases reactivity but reduces stability compared to the diol.

- Applications : The diol is a precursor in polymer synthesis, while the aldehyde is more versatile in pharmaceuticals .

Physicochemical and Functional Comparisons

Stability and Reactivity

Biological Activity

3-Hydroxy-2,2-dimethylpropanal, a compound with the chemical formula CHO, is notable for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by its hydroxyl and aldehyde functional groups, which contribute to its reactivity in various chemical reactions. The compound exists as a white to off-white solid with a melting point of 30-33°C and a boiling point of approximately 131.45°C. Its structure allows it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is largely attributed to its ability to act as a substrate for various enzymatic reactions. The presence of the hydroxyl group enables it to form hydrogen bonds with biological macromolecules, influencing interactions with enzymes and receptors. This property is crucial for its role in synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example, a series of compounds derived from this precursor exhibited selective inhibition of colon cancer cell proliferation. The IC values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating significant antiproliferative activity . Notably, two specific derivatives demonstrated the highest inhibitory activity at an IC of 0.12 mg/mL.

Table 1: Anticancer Activity of Derivatives

| Compound | IC (mg/mL) | Cell Line |

|---|---|---|

| Compound 7a | 0.12 | HCT-116 |

| Compound 7g | 0.12 | HCT-116 |

| Compound 7d | 0.69 | HeLa |

| Doxorubicin | 2.29 | HeLa |

This data suggests that derivatives based on this compound may serve as lead compounds for developing new anticancer agents .

Enzyme Inhibition

Research has also focused on the role of this compound in inhibiting histone deacetylases (HDACs), which are critical targets in cancer therapy. Some derivatives have shown promising results as HDAC inhibitors (HDACIs), which can modulate gene expression and induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance inhibitory potency.

Toxicological Profile

While exploring the biological activities of this compound and its derivatives, it is essential to consider their toxicological profiles. Preliminary assessments suggest that these compounds do not exhibit significant toxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are necessary to establish safety profiles for potential clinical applications .

Case Studies

Several case studies have been conducted to investigate the biological effects of this compound:

- Colon Cancer Study : A study involving the synthesis of methyl esters derived from this compound demonstrated their ability to inhibit the proliferation of colon cancer cells significantly. The research highlighted the importance of structural modifications in enhancing anticancer activity.

- HDAC Inhibition : Another investigation focused on the synthesis of various amides and esters from this compound showed promising HDAC inhibitory activity, suggesting potential applications in epigenetic therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical safety and handling protocols for 3-Hydroxy-2,2-dimethylpropanal in laboratory settings?

Methodological Answer: this compound is classified under GHS hazard categories H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for ventilation to mitigate inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. In case of ingestion, call a poison center .

- Storage: Store in sealed containers in a dry, ventilated area away from ignition sources .

Q. What are the standard methods for synthesizing this compound, and what variables influence reaction yield?

Methodological Answer: A common synthesis route involves the aldol condensation of formaldehyde with isobutyraldehyde under basic conditions. Key variables include:

- Catalyst Selection: Alkaline catalysts (e.g., NaOH) improve condensation efficiency.

- Temperature Control: Reactions typically proceed at 50–80°C; higher temperatures may favor side reactions.

- Stoichiometry: A molar excess of formaldehyde ensures complete conversion of isobutyraldehyde .

Post-synthesis, purification via vacuum distillation or recrystallization (if solid) is recommended.

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% achievable via gradient elution with C18 columns and UV detection at 210 nm) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 9.65 ppm for aldehyde proton, δ 1.20 ppm for methyl groups) and ¹³C NMR (δ 205 ppm for carbonyl carbon) confirm structural integrity .

- Infrared Spectroscopy (IR): Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound to neopentyl glycol be optimized?

Methodological Answer: Hydrogenation to neopentyl glycol (a polymer precursor) requires:

- Catalyst Systems: Raney nickel or ruthenium-based catalysts at 80–120°C and 5–10 bar H₂ pressure .

- Solvent Selection: Ethanol/water mixtures enhance catalyst stability and product solubility.

- Kinetic Monitoring: Use gas chromatography (GC) to track aldehyde conversion and diol formation. Yields >90% are achievable with optimized residence times .

Q. How can researchers investigate the stability and decomposition pathways of this compound under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition onset temperatures (data gaps exist; preliminary studies suggest stability up to 150°C) .

- Accelerated Stability Testing: Expose samples to varying pH, humidity, and light. Monitor degradation via HPLC for byproducts like 2,2-dimethylpropanal (via dehydration) .

- Computational Modeling: Density Functional Theory (DFT) predicts energetically favorable decomposition pathways, such as β-elimination .

Q. What mechanistic insights support the use of this compound in asymmetric synthesis?

Methodological Answer: The compound’s chiral β-hydroxy aldehyde structure enables applications in enantioselective catalysis:

- Chiral Auxiliary: Use TsDPEN-ruthenium complexes for stereocontrol in reductions (e.g., to produce (S)-configured alcohols) .

- Dynamic Kinetic Resolution (DKR): Combine enzyme-catalyzed steps (e.g., lipases) with metal catalysts to racemize intermediates, achieving >95% enantiomeric excess (ee) .

Q. How can contradictions in reported physical-chemical properties of this compound be resolved?

Methodological Answer: Discrepancies in melting points, solubility, and flammability (e.g., conflicting data on water solubility ) require:

- Standardized Measurements: Reproduce experiments under controlled conditions (e.g., DSC for melting point validation).

- Interlaboratory Comparisons: Collaborate to validate properties like vapor pressure via static or dynamic methods .

- Literature Meta-Analysis: Cross-reference peer-reviewed studies (avoiding non-curated sources like ) to identify consensus values .

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3-6)4-7/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOMMLADQPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027231 | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-33 deg C; [MSDSonline] | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-31-9, 31091-91-5 | |

| Record name | Hydroxypivalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DK0IR9LLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.